molecular formula C8H9N3O3 B2786150 3-Amino-4-methyl-5-nitrobenzamide CAS No. 899368-04-8

3-Amino-4-methyl-5-nitrobenzamide

Cat. No. B2786150
CAS RN: 899368-04-8
M. Wt: 195.178
InChI Key: OEUCDBZNALWCBU-UHFFFAOYSA-N
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Description

“3-Amino-4-methyl-5-nitrobenzamide” is an organic compound with the molecular formula C8H9N3O3 . It is a metabolite of dinitolmide and is used extensively as an antiprotozoal agent in poultry farming due to its low toxicity, stability, cost-effectiveness, and anticoccidial effects .


Synthesis Analysis

The synthesis of “3-Amino-4-methyl-5-nitrobenzamide” can be achieved through various methods. One common method involves the reaction of nitrochloromethane with aniline . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .


Molecular Structure Analysis

The molecular structure of “3-Amino-4-methyl-5-nitrobenzamide” consists of a benzene ring substituted with an amino group, a methyl group, and a nitrobenzamide group .


Chemical Reactions Analysis

Amines, including “3-Amino-4-methyl-5-nitrobenzamide”, can undergo a variety of reactions. They can react rapidly with acid chlorides or acid anhydrides to form amides . They can also undergo E2 elimination reactions .


Physical And Chemical Properties Analysis

“3-Amino-4-methyl-5-nitrobenzamide” is a yellow crystal or crystalline powder . It is an amide compound, which are widespread structural compounds found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Safety and Hazards

“3-Amino-4-methyl-5-nitrobenzamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye damage and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

“3-Amino-4-methyl-5-nitrobenzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates . Future research could focus on developing an efficient and practical process for its synthesis .

properties

IUPAC Name

3-amino-4-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-4-6(9)2-5(8(10)12)3-7(4)11(13)14/h2-3H,9H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUCDBZNALWCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methyl-5-nitrobenzamide

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